molecular formula C15H26N2O2 B12477867 2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol

2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol

Cat. No.: B12477867
M. Wt: 266.38 g/mol
InChI Key: JSVPFPREJZAYKF-UHFFFAOYSA-N
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Description

2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol is an organic compound with a complex structure that includes both amine and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol typically involves the reaction of 4-(Diethylamino)benzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reacting 4-(Diethylamino)benzylamine with ethylene oxide: This step requires careful control of temperature and pressure to avoid side reactions.

    Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and cellular processes.

    Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine and ether functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Dimethylamino)ethoxy)ethanol
  • 2-(2-(Diethylamino)ethoxy)ethanol
  • 4-(2-(Dimethylamino)ethoxy)benzylamine

Uniqueness

2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol is unique due to its specific combination of amine and ether functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, from chemical synthesis to biological research.

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

2-[2-[[4-(diethylamino)phenyl]methylamino]ethoxy]ethanol

InChI

InChI=1S/C15H26N2O2/c1-3-17(4-2)15-7-5-14(6-8-15)13-16-9-11-19-12-10-18/h5-8,16,18H,3-4,9-13H2,1-2H3

InChI Key

JSVPFPREJZAYKF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCOCCO

Origin of Product

United States

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